Gusacitinib vs. Abrocitinib, Baricitinib, Upadacitinib: Potent SYK Inhibition as a Key Differentiator
Unlike JAK1-selective inhibitors (abrocitinib, upadacitinib) or JAK1/2 inhibitors (baricitinib), gusacitinib demonstrates potent dual inhibition of SYK (IC50 = 5 nM) alongside pan-JAK inhibition. This SYK activity is absent or negligible in the comparators, representing a distinct pharmacological target engagement .
| Evidence Dimension | Spleen Tyrosine Kinase (SYK) Inhibition IC50 |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Abrocitinib, Baricitinib, Upadacitinib: IC50 > 10,000 nM (not primary targets) |
| Quantified Difference | Target compound is a potent inhibitor; comparators show negligible activity |
| Conditions | Biochemical kinase assays, variable ATP concentrations depending on the source study |
Why This Matters
For researchers studying diseases where SYK-mediated signaling (e.g., B-cell receptor, FcεRI pathways) is implicated, gusacitinib provides a unique tool that cannot be replaced by selective JAK inhibitors.
